Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
“Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1783390-73-7 . It has a molecular weight of 225.63 . It is in powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which the compound belongs, has been studied extensively . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves refluxing certain compounds in phosphorus oxychloride .Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H8ClN3O2/c1-5-3-8-11-6 (9 (14)15-2)4-7 (10)13 (8)12-5/h3-4H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 225.63 . It is stored at a temperature of 4°C . The compound is in powder form .Scientific Research Applications
Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis
A study by Mohamed and Mahmoud (2019) focused on the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines. This research aimed to clarify the significance of regio-orientation, especially in reactions where the nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles causes controversy in literature due to the regio-orientation of the substituents on the pyrimidine ring. This review is crucial for understanding the chemical behavior and potential pharmaceutical applications of Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (Mohamed & Mahmoud, 2019).
Medicinal Chemistry and Drug Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics applications. Cherukupalli et al. (2017) provided a comprehensive review outlining the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, emphasizing the structure-activity relationship (SAR) studies. This work underscores the potential of this compound as a building block in developing drug-like candidates with broad medicinal properties (Cherukupalli et al., 2017).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with a formula C9H8ClN3O2 Similar pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Result of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have been found to exhibit good to high antioxidant activities .
Action Environment
It’s worth noting that the compound is a solid powder at room temperature .
Properties
IUPAC Name |
methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-8-11-6(9(14)15-2)4-7(10)13(8)12-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYOGTXOPCPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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